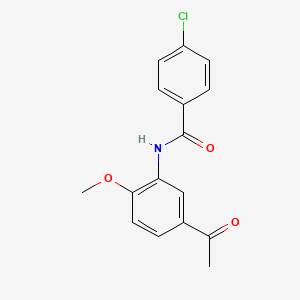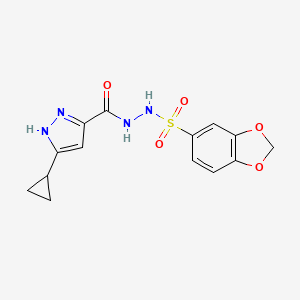
N-(5-acetyl-2-methoxyphenyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-2-methoxyphenyl)-4-chlorobenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of a benzamide group attached to a 5-acetyl-2-methoxyphenyl moiety and a 4-chlorobenzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-2-methoxyphenyl)-4-chlorobenzamide typically involves the reaction of 5-acetyl-2-methoxyaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-acetyl-2-methoxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(5-hydroxy-2-methoxyphenyl)-4-chlorobenzamide.
Reduction: Formation of N-(5-(1-hydroxyethyl)-2-methoxyphenyl)-4-chlorobenzamide.
Substitution: Formation of N-(5-acetyl-2-methoxyphenyl)-4-aminobenzamide or N-(5-acetyl-2-methoxyphenyl)-4-thiolbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-2-methoxyphenyl)-4-chlorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N-(5-acetyl-2-methoxyphenyl)-4-chlorobenzamide can be compared with other similar compounds such as:
N-(4-methoxyphenyl)acetamide: Lacks the acetyl and chlorine substituents, resulting in different chemical and biological properties.
N-(2-acetyl-5-methoxyphenyl)acetamide: Similar structure but lacks the chlorine substituent, leading to different reactivity and applications.
N-(5-acetyl-2-methoxyphenyl)acetamide: Lacks the chlorine substituent, resulting in different chemical and biological properties.
The presence of the chlorine substituent in this compound makes it unique and imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C16H14ClNO3 |
|---|---|
Molekulargewicht |
303.74 g/mol |
IUPAC-Name |
N-(5-acetyl-2-methoxyphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-10(19)12-5-8-15(21-2)14(9-12)18-16(20)11-3-6-13(17)7-4-11/h3-9H,1-2H3,(H,18,20) |
InChI-Schlüssel |
AZBJTRGRIDXWIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![2-[6-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B14941990.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
![Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)
![4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14942003.png)
![4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B14942010.png)
![3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942014.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B14942025.png)
![N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)

![7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14942053.png)
![6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942056.png)
